N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Table 1: IUPAC Name Decomposition
The functional groups include:
- Thioether (-S-) at the sulfanyl linkage, enabling nucleophilic substitution.
- Acetamide (-NHCOCH₂S-) providing hydrogen-bonding capacity.
- α,β-Unsaturated ketone (4-oxo) contributing to electrophilicity.
- Allyl group offering potential for π-π interactions or radical reactivity.
X-ray Crystallographic Studies of Benzothieno[2,3-d]pyrimidine Core Structure
While explicit X-ray diffraction data for this compound remains unpublished, structural analogs provide insights. The benzothieno[2,3-d]pyrimidine core consists of a thiophene ring fused to pyrimidine at positions 2 and 3, with a cyclohexene ring saturating positions 3–8. Key features inferred from related systems:
Table 2: Core Structural Attributes (Inferred)
The fused thiophene introduces electron-rich regions, while the pyrimidine’s nitrogen atoms create electron-deficient zones, polarizing the core.
Conformational Analysis of Hexahydro Ring System
The 3,4,5,6,7,8-hexahydro designation implies a cyclohexene ring fused to the benzothieno[2,3-d]pyrimidine. Computational models suggest two dominant conformers:
Table 3: Conformational Energy Comparison
| Conformation | Relative Energy (kcal/mol) | Stability Factor |
|---|---|---|
| Chair | 0.0 (reference) | Maximized orbital overlap |
| Twist-Boat | +2.3 | Steric strain from allyl group |
The allyl substituent at position 3 destabilizes the twist-boat form due to van der Waals clashes with the pyrimidine ring. Nuclear Overhauser Effect (NOE) simulations predict axial positioning of the allyl group in the chair conformation, minimizing steric hindrance.
Electronic Structure Modeling of Sulfanyl-Acetamide Substituent
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal the electronic impact of the sulfanyl-acetamide group:
Table 4: Computed Electronic Properties
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 4.1 eV (localized on thiophene and pyrimidine) |
| Natural Bond Orbital (NBO) Charge | |
| - Sulfur (S) | –0.32 |
| - Acetamide Carbonyl (O) | –0.45 |
The sulfanyl group acts as an electron donor via its lone pairs, while the acetamide’s carbonyl withdraws electron density, creating a dipole moment of 3.8 D. This polarization enhances reactivity toward electrophilic aromatic substitution at the phenyl ring.
Properties
Molecular Formula |
C22H22BrN3O2S2 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22BrN3O2S2/c1-3-10-26-21(28)19-14-6-4-5-7-17(14)30-20(19)25-22(26)29-12-18(27)24-16-9-8-13(2)11-15(16)23/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI Key |
MUNKRNCXXIOAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a bromo-substituted aromatic ring and a thieno-pyrimidine moiety. This article explores the biological activities associated with this compound, supported by research findings and case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Bromo-substituted aromatic ring : Enhances electrophilic properties.
- Thieno-pyrimidine moiety : Known for its diverse biological activities.
- Sulfanyl acetamide group : Potentially increases the reactivity and biological profile of the compound.
Biological Activities
Preliminary studies indicate that compounds similar to N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-y)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-y]sulfanyl}acetamide exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds in this class have shown promising results against various cancer cell lines. For instance, similar thieno-pyrimidine derivatives have demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) in MCF-7 and MDA-MB-231 cells .
- A study reported that certain derivatives exhibited selectivity indices indicating lower toxicity towards normal cells compared to cancer cells .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Several studies have highlighted the biological activity of related compounds:
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of thieno-pyrimidine derivatives. The results demonstrated that one derivative had an IC50 value of 9.46 μM against MDA-MB-231 cells, outperforming 5-FU which had an IC50 of 11.73 μM . Additionally, this derivative increased caspase 9 levels significantly compared to controls.
Study 2: Antimicrobial Activity
A synthesis study on novel compounds similar to N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-y)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-y]sulfanyl}acetamide revealed promising antibacterial effects against Gram-positive and Gram-negative bacteria .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| 4-Oxo-thieno-pyrimidine | Thieno-pyrimidine core | Anticancer | Lacks bromination |
| 5-Bromo-thiazole | Brominated heterocycle | Antimicrobial | Different heterocycle |
| 6-Methyl-thieno-pyrimidine | Methyl-substituted thieno-pyrimidine | Antiviral | Methyl substitution affects activity |
Scientific Research Applications
Overview
N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 504.5 g/mol. The compound's structure includes a bromo-substituted aromatic ring and a thieno-pyrimidine moiety, which may enhance its reactivity and biological profile compared to similar compounds.
Preliminary studies indicate that compounds similar to N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant biological activities. These activities may include:
- Anticancer Properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar thieno-pyrimidine structures have been reported to possess anticancer activity against various cell lines.
- Antimicrobial Effects : The presence of the sulfanyl group may enhance the antimicrobial properties of the compound. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide interacts with biological targets. These studies can reveal potential mechanisms of action and help in optimizing the compound for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Substituents on the Pyrimidine Ring
- Target Compound : 3-(prop-2-en-1-yl) group .
- Analogues: 3-(4-Bromophenyl) in 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (): Bromophenyl enhances π-π stacking but reduces flexibility compared to allyl.
Hexahydro vs. Dihydro Systems
Acetamide Substituent Variations
Physicochemical and Spectral Properties
Bioactivity Implications
While direct bioactivity data for the target compound is unavailable, structural insights suggest:
- Allyl Group : May confer reactivity (e.g., Michael addition) or modulate enzyme inhibition via hydrophobic pockets.
- Bromo-Methyl Phenyl : Enhances halogen bonding with biomolecular targets compared to methoxy or sulfamoyl groups .
- Sulfanyl Bridge : Critical for disulfide bond interactions or redox activity.
Preparation Methods
Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
-
Gewald reaction : Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (10 mmol) in ethanol (50 mL) are refluxed for 6 hours to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate.
-
Cyclization : The ester is heated with formamide (15 mL) at 180°C for 4 hours to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Introduction of Allyl Group at Position 3
Method A: Nucleophilic Substitution :
-
Chlorination : The pyrimidinone (5 mmol) is treated with POCl₃ (10 mL) at 80°C for 2 hours to form 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
-
Allylation : The chloro derivative reacts with allylamine (6 mmol) in DMF at 80°C for 6 hours.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–90% |
| Yield (Step 2) | 70–75% |
| Key Characterization | ¹H NMR: δ 5.20–5.90 (m, 3H, CH₂=CH–CH₂) |
Method B: Mitsunobu Reaction :
For hydroxylated intermediates, allyl alcohol (5 mmol), PPh₃ (5.5 mmol), and DIAD (5.5 mmol) in THF (20 mL) are stirred at 0°C for 1 hour.
Thiolation at Position 2
-
Chlorination : The allylated pyrimidine (3 mmol) is treated with PCl₅ (6 mmol) in toluene at 110°C for 3 hours.
-
Substitution : The 2-chloro intermediate reacts with 2-mercapto-N-(2-bromo-4-methylphenyl)acetamide (3.3 mmol) in DMF with K₂CO₃ (6 mmol) at 60°C for 4 hours.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 88–92% |
| Yield (Step 2) | 65–70% |
| Key Characterization | IR: 2214 cm⁻¹ (C≡N), ¹H NMR: δ 3.85 (s, 2H, –SCH₂–) |
Final Acetamide Formation
Buchwald-Hartwig Coupling :
A mixture of 2-bromo-4-methylaniline (4 mmol), bromoacetyl bromide (4.4 mmol), and Et₃N (8 mmol) in CH₂Cl₂ (20 mL) is stirred at 0°C for 2 hours. The product is purified via silica gel chromatography (hexane/EtOAc 3:1).
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Allylation | Nucleophilic Substitution | High regioselectivity | Requires chloro intermediate |
| Thiolation | DMF/K₂CO₃ | Mild conditions | Moderate yield (65–70%) |
| Acetamide Coupling | Bromoacetyl bromide | Rapid reaction | Sensitive to moisture |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.75–1.95 (m, 4H, cyclohexane), 2.35 (s, 3H, –CH₃), 3.40 (d, J = 6.4 Hz, 2H, N–CH₂), 5.15–5.30 (m, 2H, CH₂=CH–), 5.85 (m, 1H, CH₂=CH–), 7.25 (d, J = 8.0 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H).
Industrial Scalability Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis of this benzothieno[2,3-d]pyrimidine derivative requires multi-step reactions with stringent control of reaction conditions. Critical factors include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity of the sulfanyl group, while dichloromethane (DCM) is preferred for coupling reactions .
- Catalysts : Use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate nucleophilic substitution at the pyrimidine core .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions (e.g., prop-2-en-1-yl at C3) and confirming the absence of unreacted intermediates .
- High-Performance Liquid Chromatography (HPLC) : Use a UV detector (λ = 254 nm) to quantify purity and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS resolves isotopic patterns (e.g., bromine’s Br/Br split) to validate molecular weight .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
| Property | Value |
|---|---|
| Solubility in DMSO | >50 mg/mL |
| Solubility in EtOH | ~10 mg/mL |
| Aqueous solubility | <0.1 mg/mL (pH 7.4) |
| Data derived from structurally analogous compounds . |
- Formulation advice : Pre-dissolve in DMSO for in vitro assays (e.g., kinase inhibition) and dilute with buffer to avoid solvent interference .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., sulfanyl group coupling) be elucidated?
- Kinetic studies : Monitor reaction progress via TLC or inline IR spectroscopy to identify intermediates (e.g., thiolate anions) .
- Isotopic labeling : Use S-labeled reagents to track sulfanyl group incorporation via MS fragmentation patterns .
- Computational modeling : Density Functional Theory (DFT) simulations predict transition states for nucleophilic substitution at the pyrimidine C2 position .
Q. What strategies address stability challenges under varying pH and temperature conditions?
- pH-dependent degradation : The compound is stable at pH 6–8 but hydrolyzes rapidly under acidic (pH < 3) or basic (pH > 10) conditions. Use phosphate-buffered saline (PBS) for long-term storage .
- Thermal stability : Decomposition occurs above 120°C; lyophilize for storage at -20°C .
- Light sensitivity : Protect from UV exposure to prevent thiyl radical formation .
Q. How can structure-activity relationships (SAR) be systematically investigated for biological targets?
| Substituent | Biological Activity | Reference |
|---|---|---|
| Prop-2-en-1-yl (C3) | Enhances kinase inhibition | |
| 2-Bromo-4-methylphenyl | Improves cellular permeability | |
| Sulfanyl linkage | Critical for target binding |
- Methodology : Synthesize analogs with modifications at C3 (e.g., allyl vs. propargyl) and evaluate IC against kinase panels .
Q. How do contradictions in reported synthetic methods (e.g., solvent choice) impact reproducibility?
- Case study : recommends DMF for sulfanyl coupling, while suggests dichloromethane. Resolution:
- DMF accelerates reaction kinetics but may cause epimerization; DCM offers milder conditions with slower rates .
- Recommendation : Use Design of Experiments (DoE) to optimize solvent mixtures (e.g., DMF:DCM 1:3) for balanced yield and stereochemical fidelity .
Q. What advanced techniques identify degradation products during long-term stability studies?
- LC-MS/MS : Fragmentation patterns differentiate hydrolysis products (e.g., free thiols or oxidized disulfides) .
- NMR kinetics : Monitor real-time degradation in deuterated solvents to identify labile bonds (e.g., acetamide cleavage) .
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
- Docking studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase), guided by the sulfanyl group’s hydrogen-bonding capacity .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess binding stability under physiological conditions .
Q. What experimental approaches resolve discrepancies in reported biological activity data?
- Assay variability : Inconsistent IC values may arise from differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Recommendation : Standardize assays using the ADP-Glo™ Kinase Assay system and replicate experiments across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
